2-N-Propyl Pramipexole

Übersicht

Beschreibung

2-N-Propyl Pramipexole is a derivative of pramipexole, a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and Restless Legs Syndrome (RLS). Pramipexole works by stimulating dopamine receptors in the brain, which helps alleviate symptoms associated with dopamine deficiency .

Vorbereitungsmethoden

The synthesis of 2-N-Propyl Pramipexole involves several steps, starting with the preparation of the pramipexole base. The process typically includes the reaction of pramipexole with propylating agents under controlled conditions. Industrial production methods often involve high-pressure reactors and specific catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-N-Propyl Pramipexole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Treatment

Pramipexole has been extensively researched for its efficacy in managing symptoms of Parkinson's disease. Clinical studies indicate that it significantly alleviates symptoms such as tremors, rigidity, and bradykinesia. The high bioavailability (over 90%) and extensive distribution (approximately 500 L) make it an effective treatment option .

Table 1: Efficacy of Pramipexole in Parkinson's Disease

| Study Reference | Dosage (mg/day) | Duration | Outcome |

|---|---|---|---|

| 0.25 to 0.75 | 8 weeks | Marked improvement in mood and activity | |

| Varied | Long-term | Sustained symptom relief with minimal side effects |

Restless Legs Syndrome

In addition to Parkinson's disease, pramipexole is effective for treating Restless Legs Syndrome (RLS), characterized by uncomfortable sensations in the legs and an urge to move them, particularly at night. Clinical trials have shown significant reductions in RLS symptoms with pramipexole administration .

Bipolar Disorder

Recent studies have explored the use of pramipexole in treating refractory bipolar depression. In one case study, a patient with a history of treatment-resistant depression showed substantial improvement after being treated with pramipexole, achieving euthymia without significant side effects .

Table 2: Case Studies on Bipolar Disorder Treatment

| Patient ID | Initial Treatment | Pramipexole Dosage (mg/day) | Outcome |

|---|---|---|---|

| A | Lithium + Lamotrigine | 0.25 to 0.75 | Improved mood within one week |

| B | Various combinations | 1.0 | Sustained functional improvement over six months |

Essential Tremor

Pramipexole has also been investigated for its potential benefits in essential tremor management. A study indicated that low doses of pramipexole could reduce harmaline-induced tremors in animal models, suggesting its applicability for patients suffering from essential tremor .

Stability and Degradation Studies

Research has established methods to assess the stability of pramipexole under various conditions, which is crucial for understanding its shelf life and efficacy in pharmaceutical formulations. Forced degradation studies have shown that pramipexole degrades under hydrolytic, oxidative, and photolytic stress conditions, necessitating careful formulation considerations .

Wirkmechanismus

2-N-Propyl Pramipexole exerts its effects by binding to dopamine receptors, particularly the D2, D3, and D4 subtypes. This binding stimulates dopamine activity in the striatum and substantia nigra, regions of the brain involved in movement and coordination. The exact molecular pathways are still under investigation, but it is believed to enhance dopaminergic transmission and provide neuroprotection .

Vergleich Mit ähnlichen Verbindungen

2-N-Propyl Pramipexole is compared with other dopamine agonists like ropinirole and rotigotine. While all these compounds target dopamine receptors, this compound has a unique binding profile that may offer advantages in terms of efficacy and side effect profile. Similar compounds include:

Ropinirole: Another non-ergot dopamine agonist used for Parkinson’s disease and RLS.

Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

Biologische Aktivität

Overview

2-N-Propyl Pramipexole is a derivative of pramipexole, a well-known non-ergot dopamine agonist primarily utilized in the management of Parkinson's disease and Restless Legs Syndrome (RLS). This compound is gaining attention for its potential neuroprotective effects and therapeutic applications in various neurological disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound functions by selectively binding to dopamine receptors, particularly the D2 and D3 subtypes. This interaction enhances dopaminergic transmission in the brain regions responsible for motor control, such as the striatum and substantia nigra. The compound's action is believed to promote neuroprotection against dopamine neuron degeneration, which is critical in conditions like Parkinson's disease .

Key Mechanisms:

- Dopamine Receptor Agonism : Primarily at D2 and D3 receptors.

- Neuroprotection : Inhibits neuronal death from ischemia and neurotoxicity.

- Modulation of Neurotransmission : Influences striatal neuronal transmission rates.

Efficacy in Neurodegenerative Diseases

Research indicates that this compound may offer significant benefits in treating neurodegenerative diseases. A study highlighted its potential for improving quality of life (QoL) in Parkinson's disease patients, showing a significant reduction in the PDQ-39 scores when compared to placebo .

| Study | Sample Size | Treatment Duration | Dosage Range | Effect on QoL |

|---|---|---|---|---|

| Meta-analysis of 6 trials | 2000+ patients | 12 weeks to 9 months | 0.375–4.5 mg/day | Significant improvement (mean change -2.49; p < 0.0001) |

Case Studies

- Bipolar Disorder : In a case involving a patient with refractory bipolar depression, treatment with pramipexole (initially at 0.25 mg/day) led to marked improvements in mood and activity within one week . The patient maintained stability over an extended period with no significant side effects.

- Parkinson’s Disease : A patient receiving pramipexole experienced improved motor function and reduced depressive symptoms after titration to a higher dose (1 mg/day), demonstrating the compound's efficacy beyond motor symptoms alone .

Neuroprotective Effects

Research has demonstrated that pramipexole, including its derivatives like this compound, can protect against brain injury caused by conditions such as subarachnoid hemorrhage (SAH). A study indicated that treatment reduced apoptotic cell death and improved neurological outcomes through mechanisms involving the PI3K/AKT/GSK3β signaling pathway .

Comparative Studies

Comparative studies have shown that both pramipexole and its derivatives can promote structural plasticity in dopaminergic neurons. One study found that these compounds increased dendritic arborization significantly, suggesting their role in enhancing neuronal resilience .

Eigenschaften

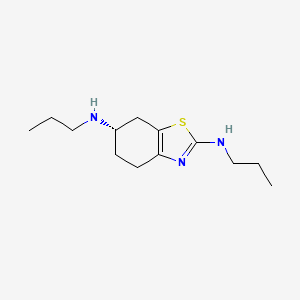

IUPAC Name |

(6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHVRDSQVRQBFT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)SC(=N2)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154459 | |

| Record name | N-Propylpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-83-7 | |

| Record name | N-Propylpramipexole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYLPRAMIPEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX3W8MNCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.